A Technical Guide to Boc-Dab(Fmoc)-OH: A Versatile Building Block in Peptide Synthesis
A Technical Guide to Boc-Dab(Fmoc)-OH: A Versatile Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, commonly abbreviated as Boc-Dab(Fmoc)-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the field of peptide chemistry. Its unique structural arrangement, featuring two distinct and orthogonally protected amino groups, offers exceptional versatility for the synthesis of complex peptide architectures. This guide provides an in-depth overview of the chemical structure, properties, and applications of Boc-Dab(Fmoc)-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
Boc-Dab(Fmoc)-OH is a derivative of 2,4-diaminobutyric acid (Dab). The core of its utility lies in the strategic placement of two chemically distinct protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) position and a fluorenylmethyloxycarbonyl (Fmoc) group on the gamma-amino (Nγ) side-chain position.
The full chemical name for the L-isomer is N-α-(tert-butyloxycarbonyl)-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid. The presence of these protecting groups allows for selective deprotection and subsequent modification of either the N-terminus or the side chain of the amino acid residue within a growing peptide chain. This "orthogonal protection" is a cornerstone of modern peptide synthesis, enabling the creation of branched peptides, cyclic peptides, and peptides with specific side-chain conjugations.
Key Structural Features:
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Diaminobutyric Acid (Dab) Core: A four-carbon amino acid with two amino groups.
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Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group attached to the α-amino group. It is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
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Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the γ-amino group of the side chain. It is readily cleaved by a secondary amine, such as piperidine.
The distinct cleavage conditions for the Boc and Fmoc groups allow for precise control over the synthetic pathway.
Physicochemical Properties
Below is a summary of the key quantitative data for Boc-Dab(Fmoc)-OH.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 440.49 g/mol | [1][2][3][4] |
| CAS Number | 117106-21-5 | [1][2][5][6] |
| Appearance | White powder | [7] |
| Purity (HPLC) | ≥97.0% to ≥99% | [1][4][6][7] |
| Melting Point | 123 - 140 °C (for D-isomer) | [7] |
| Boiling Point | 670.9 °C at 760 mmHg | [5] |
| Flash Point | 359.6 °C | [5] |
| Storage Temperature | 2-8°C | [4] |
Applications in Peptide Synthesis
The primary application of Boc-Dab(Fmoc)-OH is in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development.[3][8][9] The orthogonal protection scheme of Boc-Dab(Fmoc)-OH is instrumental in several advanced peptide synthesis strategies.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In a typical Fmoc-based SPPS, the C-terminus of the first amino acid is anchored to a solid support (resin). The synthesis of the peptide chain then proceeds by the sequential addition of Fmoc-protected amino acids. The Fmoc group of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is coupled.
When Boc-Dab(Fmoc)-OH is incorporated into a peptide sequence, the Boc group at the Nα-position can be removed with acid to allow for peptide chain elongation, while the Fmoc group on the side chain remains intact. This side-chain Fmoc group can then be selectively removed at a later stage to allow for specific modifications.
Caption: General workflow for incorporating Boc-Dab(Fmoc)-OH in SPPS.
Key Applications:
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Branched Peptides: The side-chain amino group of the Dab residue can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides. These structures are often used to create multivalent ligands or to enhance the presentation of epitopes in synthetic vaccines.
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Cyclic Peptides: The side-chain amine can be used for lactam bridge formation with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu). This intramolecular cyclization can significantly improve the conformational stability, proteolytic resistance, and receptor binding affinity of peptides.
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Peptide Conjugation: The deprotected side-chain amine provides a reactive handle for the conjugation of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Synthesis of Boc-Dab(Fmoc)-OH
The synthesis of Boc-Dab(Fmoc)-OH is a multi-step process that requires careful control of protecting group chemistry. While several synthetic routes have been described, a common approach involves starting from a suitably protected precursor of 2,4-diaminobutyric acid.
One patented method describes a two-step synthesis starting from Fmoc-Gln-OH.[10] In the first step, Fmoc-Gln-OH undergoes a Hofmann rearrangement-type reaction to yield Fmoc-Dab-OH.[10] The second step involves the selective protection of the γ-amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[10] This method is highlighted as being suitable for large-scale production.[10]
Another established multi-step synthesis starts with carbobenzoxy-(Cbz)-glutamine, which is converted to Nα-carbobenzoxy-(Cbz)-L-2,4-DAB.[10] This is followed by Boc protection of the side chain, hydrogenolysis to remove the Cbz group, and finally, Fmoc protection of the α-amino group.[10]
Conclusion
Boc-Dab(Fmoc)-OH is an indispensable tool for the modern peptide chemist. Its orthogonal protecting group strategy provides the flexibility required to construct sophisticated peptide molecules with tailored properties. From enhancing the stability and activity of therapeutic peptides through cyclization to creating novel drug delivery systems with branched architectures, the applications of Boc-Dab(Fmoc)-OH are vast and continue to expand the frontiers of peptide-based research and drug development. The commercial availability of high-purity Boc-Dab(Fmoc)-OH is a critical factor for the successful and efficient synthesis of these complex biomolecules.[8][9]
Chemical Structure Diagram
Caption: Chemical structure of Boc-Dab(Fmoc)-OH.
References
- 1. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
